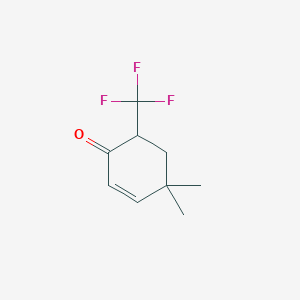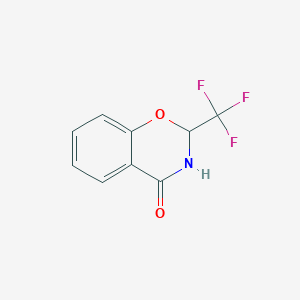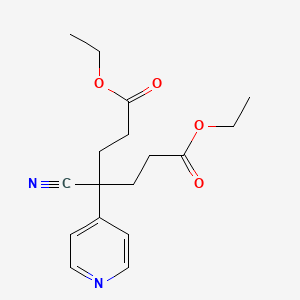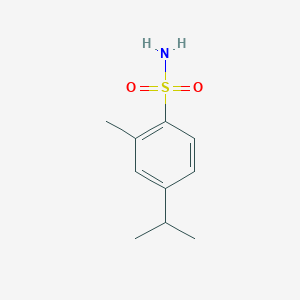![molecular formula C18H10N2O5 B14314697 2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan CAS No. 112801-39-5](/img/structure/B14314697.png)
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan is a complex organic compound characterized by the presence of a fluorenone core substituted with nitro groups and a furan ring
Vorbereitungsmethoden
The synthesis of 2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan typically involves the reaction of 2,7-dinitrofluorenone with furan derivatives under specific conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst to facilitate the reaction
Analyse Chemischer Reaktionen
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a scaffold for drug development, particularly in the design of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This redox activity is a key factor in its antimicrobial properties, as it disrupts the normal functioning of microbial cells .
Vergleich Mit ähnlichen Verbindungen
2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan can be compared to other nitro-substituted fluorenone derivatives, such as:
2,7-Dinitrofluorenone: Similar in structure but lacks the furan ring, making it less versatile in certain applications.
2-[(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl]furan: Contains additional nitro groups, which may enhance its redox activity but also increase its reactivity and potential toxicity. The presence of the furan ring in this compound provides unique chemical properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
112801-39-5 |
|---|---|
Molekularformel |
C18H10N2O5 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-[(2,7-dinitrofluoren-9-ylidene)methyl]furan |
InChI |
InChI=1S/C18H10N2O5/c21-19(22)11-3-5-14-15-6-4-12(20(23)24)9-17(15)18(16(14)8-11)10-13-2-1-7-25-13/h1-10H |
InChI-Schlüssel |
HZIBFKLALOVJQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
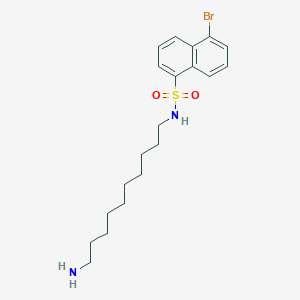
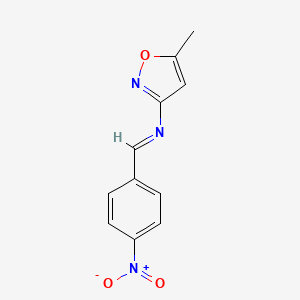

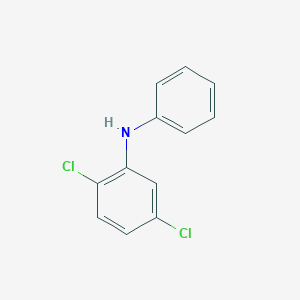
![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)



![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)
